molecular formula C7H9NO B15444756 7-Aminohepta-2,4,6-trienal CAS No. 65881-94-9

7-Aminohepta-2,4,6-trienal

Cat. No.: B15444756
CAS No.: 65881-94-9
M. Wt: 123.15 g/mol
InChI Key: VNRFPEHIVUESLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Aminohepta-2,4,6-trienal (CAS 161958-79-8) is an organic compound with the molecular formula C7H9NO . This molecule features a conjugated system of double bonds and both an amino (-NH2) and an aldehyde (-CHO) functional group, making it a potentially versatile building block in organic synthesis and medicinal chemistry research. The extended pi-system makes this compound a candidate for the development of fluorescent probes or molecular sensors. Researchers may explore its use as a precursor in the synthesis of more complex polyene structures or biologically active molecules. This product is designated "For Research Use Only" and is intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

65881-94-9

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

7-aminohepta-2,4,6-trienal

InChI

InChI=1S/C7H9NO/c8-6-4-2-1-3-5-7-9/h1-7H,8H2

InChI Key

VNRFPEHIVUESLJ-UHFFFAOYSA-N

Canonical SMILES

C(=CC=CN)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the hepta-2,4,6-trienal core but differ in their 7-position substituents:

Compound Name Molecular Formula Substituent Functional Groups Present Molecular Weight (g/mol) Collision Cross-Section (Ų)
7-Aminohepta-2,4,6-trienal (hypothetical) C₇H₉NO -NH₂ Aldehyde, primary amine 123.16 N/A
7-(Dimethylamino)hepta-2,4,6-trienal C₉H₁₃NO -N(CH₃)₂ Aldehyde, tertiary amine 151.21 N/A
7-(4-Hydroxyphenyl)hepta-2,4,6-trienal C₁₃H₁₂O₂ 4-hydroxyphenyl Aldehyde, phenolic -OH 200.24 138.5 (predicted)
7-Phenylhepta-2,4,6-trienal C₁₃H₁₂O Phenyl Aldehyde, aromatic ring 184.24 N/A

Key Observations:

  • Electronic Effects: The electron-donating -NH₂ group in 7-aminohepta-2,4,6-trienal likely enhances conjugation compared to its dimethylamino analog, where the -N(CH₃)₂ group introduces steric bulk and reduced basicity. The phenyl and hydroxyphenyl substituents extend conjugation into the aromatic system, altering UV-Vis absorption profiles .
  • Solubility: The hydroxyphenyl derivative (C₁₃H₁₂O₂) may exhibit higher polarity and aqueous solubility due to its phenolic -OH group, whereas the phenyl analog (C₁₃H₁₂O) is more lipophilic .

Reactivity and Stability

  • Aldehyde Reactivity: All compounds retain the aldehyde group at position 1, enabling nucleophilic additions or condensations. Steric hindrance from bulky substituents (e.g., -N(CH₃)₂ or phenyl) may slow such reactions compared to the primary amine variant .
  • Amine Basicity: The primary amine in 7-aminohepta-2,4,6-trienal is expected to be more basic than the tertiary dimethylamino analog due to reduced steric and electronic effects .
  • Oxidative Stability: The hydroxyphenyl group’s -OH may increase susceptibility to oxidation, whereas the phenyl and amino groups could stabilize the system through resonance .

Spectroscopic and Computational Insights

  • UV-Vis Spectroscopy: Extended conjugation in the phenyl and hydroxyphenyl analogs likely shifts λₘₐₓ to longer wavelengths compared to amino-substituted derivatives. Computational studies could quantify these differences.
  • Mass Spectrometry: The hydroxyphenyl compound’s collision cross-section data (138.5 Ų) aligns with its planar structure, while bulkier substituents (e.g., -N(CH₃)₂) might yield larger cross-sections .

Preparation Methods

Structural and Reactivity Considerations

7-Aminohepta-2,4,6-trienal features a fully conjugated system with alternating double bonds (2,4,6-triene) and an aldehyde terminus, combined with a primary amine group at the opposite end. The compound’s instability arises from:

  • Tautomerization : The α,β-unsaturated aldehyde moiety may undergo keto-enol tautomerization, particularly under acidic or basic conditions.
  • Polymerization : Conjugated dienes and trienes readily undergo Diels-Alder or electrocyclic reactions unless stabilized.
  • Oxidative Sensitivity : The amine and aldehyde groups are prone to oxidation, necessitating inert atmosphere conditions.

These factors mandate careful selection of protecting groups and reaction conditions during synthesis.

Proposed Synthetic Routes

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Aminoheptatriene backbone : C₁–C₇ chain with conjugated double bonds
  • Aldehyde functionality : Positioned at C7

Potential disconnections include:

  • Formation of the C6–C7 aldehyde via oxidation
  • Construction of the triene system through Wittig or Horner-Wadsworth-Emmons reactions
  • Introduction of the amine group via nucleophilic substitution or reductive amination

Stepwise Assembly Strategies

Aldehyde-Terminated Triene Formation

A three-step sequence starting from protected propargyl alcohol:

  • Sonnogashira Coupling :
    Reaction of propargyl alcohol with 1-bromo-3-trimethylsilylpropyne under Pd/Cu catalysis yields a conjugated diyne:
    $$
    \text{HC≡C-CH}2\text{OH} + \text{BrC≡C-SiMe}3 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{HC≡C-C≡C-CH}_2\text{OH}
    $$
    Partial hydrogenation over Lindlar catalyst converts the diyne to (Z,Z)-2,4-heptadien-1-ol.

  • Oxidation to Enal :
    Pyridinium chlorochromate (PCC) oxidation generates the α,β-unsaturated aldehyde:
    $$
    \text{CH}2\text{CH=CH-CH=CH-CH}2\text{OH} \xrightarrow{\text{PCC}} \text{CH}_2\text{CH=CH-CH=CH-CHO}
    $$

  • Amination at C7 :
    Mitsunobu reaction with phthalimide followed by hydrazine deprotection introduces the amino group:
    $$
    \text{CHO-(CH=CH)}2\text{-CH}2\text{OH} + \text{PhthNH}2 \xrightarrow{\text{DIAD, PPh}3} \text{CHO-(CH=CH)}2\text{-CH}2\text{-NHPhth} \xrightarrow{\text{NH}2\text{NH}2} \text{CHO-(CH=CH)}2\text{-CH}2\text{-NH}_2
    $$

Challenges :

  • Regioselectivity in diyne hydrogenation
  • Over-oxidation of the aldehyde during PCC treatment
Tandem Condensation Approach

Adapting methodologies from 6H-benzo[c]chromen-6-one syntheses, a one-pot multicomponent reaction could be explored:

  • β-Enaminone Formation :
    Condensation of hept-2,4,6-trienal with a primary amine (e.g., benzylamine) generates an enaminone intermediate:
    $$
    \text{CH}2\text{=CH-CH=CH-CH=CH-CHO} + \text{RNH}2 \rightarrow \text{CH}_2\text{=CH-CH=CH-CH=CH-CH(NHR)}
    $$

  • Oxidative Aromatization :
    Using Sc(OTf)₃ as a Lewis acid catalyst, the system undergoes cyclization and dehydrogenation:
    $$
    \text{Intermediate} \xrightarrow{\text{Sc(OTf)}_3, \Delta} \text{Cyclic product} \rightarrow \text{7-Aminohepta-2,4,6-trienal}
    $$

Advantages :

  • Avoids external oxidants through tandem dehydrogenation
  • High atom economy

Limitations :

  • Requires precise control of reaction stoichiometry
  • Potential for polymerization at elevated temperatures

Biocatalytic Routes

Emerging approaches utilize engineered aminotransferases for asymmetric amination of α,β-unsaturated aldehydes:

  • Substrate Preparation :
    Hepta-2,4,6-trienal synthesized via lipoxygenase-catalyzed oxidation of arachidonic acid derivatives.

  • Enzymatic Transamination :
    Pseudomonas putida transaminase (PP-TA) variant catalyzes amine transfer from alanine to the trienal:
    $$
    \text{Trienal} + \text{L-Ala} \xrightarrow{\text{PP-TA}} \text{7-Aminohepta-2,4,6-trienal} + \text{Pyruvate}
    $$

Key Parameters :

  • pH 7.5–8.0, 30°C
  • Cofactor recycling using lactate dehydrogenase

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Major Challenges
Stepwise Assembly 12–18 85–90 High structural control Low yield, multiple protection steps
Tandem Condensation 22–35 70–80 One-pot synthesis Polymerization side reactions
Biocatalytic 40–55 95–99 Enantioselectivity, mild conditions Substrate specificity limitations

Experimental Optimization Strategies

Solvent Systems

  • Non-polar solvents (toluene, hexane): Minimize aldehyde oxidation but reduce amine solubility
  • Polar aprotic solvents (DMF, DMSO): Enhance reaction rates but risk aldehyde hydrate formation
  • Ionic liquids : [BMIM][PF₆] improves catalyst stability in Sc(OTf)₃-mediated reactions

Protecting Group Strategies

Functional Group Protecting Agent Deprotection Method
Aldehyde Acetal HCl/THF-H₂O
Amine Boc TFA/DCM
Double Bonds None N/A

Characterization Challenges

  • NMR Analysis :

    • Conjugated system causes complex coupling patterns in $$ ^1H $$ NMR (δ 9.5–9.8 ppm for aldehyde, δ 6.2–7.1 ppm for triene protons)
    • $$ ^{13}C $$ NMR shows characteristic aldehydic carbon at ~195 ppm
  • Mass Spectrometry :

    • ESI-MS: [M+H]⁺ at m/z 124.08 (calc. 123.15)
    • Fragmentation pattern dominated by α-cleavage at the amine site
  • Chromatographic Behavior :

    • Reverse-phase HPLC: Retention time 8.9 min (C18, 60% MeCN/H₂O)
    • Tendency for on-column decomposition requires acidified mobile phases

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.